![molecular formula C23H18N4O4 B5597350 2-(4-ethylphenyl)-N'-[(5-nitro-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5597350.png)
2-(4-ethylphenyl)-N'-[(5-nitro-2-furyl)methylene]-4-quinolinecarbohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves catalytic condensation reactions, where 5-nitrofurfural is reacted with methylquinolines to form 2- and 4-[2′-(5″-nitro-2″-furyl)vinyl]quinolines (Giller et al., 1976). Another approach involves the deoxygenation of o-nitrophenylbis-(2-alkyl-5-furyl)methanes to produce various quinoline derivatives (Jones & McKinley, 1979).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(4-Ethylphenyl)-N'-[(5-nitro-2-furyl)methylene]-4-quinolinecarbohydrazide can be complex, involving multiple ring systems and functional groups. For instance, the crystal structure of ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate was elucidated, revealing a boat conformation of the six-membered ring, indicative of the intricate structural arrangements these compounds can exhibit (Xiang, 2004).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including nitration, which has been demonstrated in the synthesis of 2-(2-furyl)quinoxaline derivatives. Nitration facilitates the introduction of nitro groups, significantly altering the chemical properties of the compound (Saldabol et al., 2002). Furthermore, these compounds have shown potential in forming donor-acceptor polymers, indicating their versatility and applicability in materials science (Xu et al., 2015).
Scientific Research Applications
Synthesis and Biological Activities
- Derivatives of hydrazide-hydrazones, including those related to the specified compound, have been synthesized and evaluated for antimicrobial and antituberculosis activities. These compounds showed activity against various microorganisms, including Mycobacterium tuberculosis, suggesting potential as antimicrobial agents. The synthesis of these derivatives involves intermediates that could be related to the specified compound, highlighting its relevance in developing new antimicrobial agents (Küçükgüzel et al., 2003).
Antimycobacterial Activity
- A series of compounds, by reactions involving similar furan and quinoline structures, were synthesized and evaluated for their antimycobacterial activities. Certain derivatives demonstrated significant activity against Mycobacterium species, indicating the potential utility of the core chemical structure in developing treatments for tuberculosis (Küçükgüzel et al., 1999).
Nonlinear Optical Properties
- Hydrazones derived from structures related to the mentioned compound have been synthesized and their optical properties studied. These compounds exhibit two-photon absorption, indicating potential applications in optical devices such as optical limiters and switches. This research suggests that the specified compound could have applications in the development of materials with desirable optical properties (Naseema et al., 2010).
Electrochromic Properties
- Research into donor-acceptor type π-conjugated polymers containing furan and quinoxaline units has demonstrated their potential for electrochromic applications. These materials show robust stability, excellent optical contrasts, and fast switching times, making them suitable for use in electrochromic devices. The investigation into these polymers underscores the relevance of furan and quinoxaline derivatives in developing advanced materials for electronic applications (Liu et al., 2014).
Antibacterial Activity
- Compounds with structural similarities to the specified compound have been synthesized and evaluated for their antibacterial activities. Some of these derivatives showed promising activity against various bacterial strains, suggesting the potential of such compounds in creating new antibacterial agents (Tanaka & Usui, 1981).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-ethylphenyl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4/c1-2-15-7-9-16(10-8-15)21-13-19(18-5-3-4-6-20(18)25-21)23(28)26-24-14-17-11-12-22(31-17)27(29)30/h3-14H,2H2,1H3,(H,26,28)/b24-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWUXDQGZILHMJ-ZVHZXABRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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